molecular formula C5H3BrO2S B029826 5-Bromothiophene-2-carboxylic acid CAS No. 7311-63-9

5-Bromothiophene-2-carboxylic acid

Cat. No. B029826
CAS RN: 7311-63-9
M. Wt: 207.05 g/mol
InChI Key: COWZPSUDTMGBAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromothiophene-2-carboxylic acid and its derivatives can be achieved through various chemical reactions, including Suzuki cross-coupling reactions. A study conducted by Rasool et al. (2020) demonstrates a facile synthesis route for thiophene-based derivatives from 5-Bromothiophene-2-carboxylic acid, highlighting its utility in generating compounds with good spasmolytic effects (Rasool et al., 2020).

Molecular Structure Analysis

The molecular structure of 5-Bromothiophene-2-carboxylic acid derivatives has been extensively analyzed through various spectroscopic techniques. For instance, Sharma et al. (2022) conducted a crystal structure analysis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, offering insight into their structural characteristics and potential as antifungal and antibacterial agents (Sharma et al., 2022).

Scientific Research Applications

Synthesis and Chemical Studies

5-Bromothiophene-2-carboxylic acid has been involved in various synthetic pathways and chemical studies. For instance, it has been used in the carbonation of dianions to yield carboxy heteroarylacetic acids, which are crucial in the synthesis of medical compounds like aminopterins. These compounds have shown promise in anti-inflammatory effects, as demonstrated in mouse models for diseases such as rheumatoid arthritis (Degraw et al., 1997).

Biological and Pharmacological Research

5-Bromothiophene-2-carboxylic acid derivatives have been studied for their biological and pharmacological effects. For example, the synthesis and evaluation of novel phenylalkyloxiranecarboxylic acid derivatives, which are structurally related to 5-Bromothiophene-2-carboxylic acid, have shown remarkable blood glucose-lowering activities in animal models, suggesting potential applications in diabetes treatment (Eistetter & Wolf, 1982).

Metabolomic and Enzymatic Studies

In metabolomic research, compounds similar to 5-Bromothiophene-2-carboxylic acid have been utilized as derivatization agents for LC-MS-based investigations, aiding in the elucidation of metabolic pathways related to various diseases (Lu, Yao, & Chen, 2013). Moreover, its structural analogs have been employed in studying enzyme inhibitory effects, which is fundamental in understanding and developing treatments for conditions like 5-oxoprolinuria (van der Werf et al., 1973).

Safety And Hazards

5-Bromothiophene-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

5-Bromothiophene-2-carboxylic acid may be used in the preparation of 5-bromo-2-thiophenecarboxylic acid butyl ester, sulphonyl-tetrafluorophenyl (STP) esters, and new porphyrin sensitizers based on the donor-Π-acceptor (D-Π-A) approach . This suggests potential future directions in the development of new compounds for various applications.

properties

IUPAC Name

5-bromothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWZPSUDTMGBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325113
Record name 5-Bromothiophene-2-carboxylic acid
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Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothiophene-2-carboxylic acid

CAS RN

7311-63-9
Record name 5-Bromo-2-thiophenecarboxylic acid
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Record name NSC 408675
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Record name 5-Bromothiophene-2-carboxylic acid
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Record name 5-Bromothiophene-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

5-Bromo-2-thiophenecarboxaldehyde (1.0 g;5.24 mmol) was dissolved in acetone (4 ml) and treated with 20% Na2CO3 (aq) (0.53 ml). KMnO4 (0.827;5.24 mmol) was added portionwise and the solution stirred for 1 hour at RT. The reaction mixture was filtered through kieselguhr and the filtrate treated with H2O2 (0.8 ml of a 27% solution in water). When all effervesence had ceased, the aqueous was acidified with conc.HCl(aq) and a yellow solid precipitated. The suspension was extracted with EtOAc, the extracts combined and dried over Na2SO4, filtered, and the filtrate evaporated in vacuo to a yellow liquid. The liquid was diluted with hexane and cooled to -78° C. The solid that formed was collected by filtration and dried to yield the title compound as a pale yellow solid (0.3 g;28%).
Quantity
1 g
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4 mL
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0.53 mL
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5.24 mmol
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Yield
28%

Synthesis routes and methods II

Procedure details

THF (50 mL) was added via cannula to a flame-dried 100 mL Schlenk flask. 2,5-dibromothiophene (10 mmol, 2.42 g) was added via syringe. Reaction vessel was cooled to −78° C. and n-butyllithium (1.61M solution in hexanes, 11 mmol, 6.8 mL) was added dropwise over 5 minutes. The solution was allowed to stir at −78° C. for 1 hr. Dry ice (approx. 50 g) was added to the reaction mixture, and was allowed to stir and return to room temperature for 18 hrs. under nitrogen. The light gray suspension was filtered and the white solid was stirred in 2M HCl for 1 hr. The suspension was filtered to yield a white solid (5.7 mmol, 1.2 g, 57%). 1H NMR (400 MHz, CDCl3) δ: 11.45 (br s, 1H), 7.64 (d, 1H, J=4.0 Hz), 7.11 (dd, 1H, J=4.0 Hz).
Quantity
2.42 g
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6.8 mL
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50 g
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50 mL
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Yield
57%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

27.5 g of sodium sulfite are dissolved in 300 ml of water, and a total of 35 g of 5-bromo-4-chlorosulfonylthiophene-2-carboxylic acid is added, in portions, at 70° C., with a pH of 9-11 being maintained using 10N NaOH. The mixture is subsequently stirred at 70° C. for 2 h and then adjusted to pH=1 with HCl, after which the product is filtered off with suction. 41 g of colorless crystals are obtained.
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27.5 g
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300 mL
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35 g
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